Product packaging for Ethyl 4-(acetylthio)butyrate(Cat. No.:CAS No. 104228-51-5)

Ethyl 4-(acetylthio)butyrate

Cat. No.: B561407
CAS No.: 104228-51-5
M. Wt: 190.257
InChI Key: AKUUBUQNHOTPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(Acetylthio)butyrate (CAS 104228-51-5) is a high-purity flavoring compound of significant interest to researchers in the field of flavor and fragrance science. This organosulfur compound is characterized as a colorless to pale yellow clear liquid and is identified by the FEMA number 3974 and JECFA number 1295 . Its primary research value lies in its distinct organoleptic profile, delivering potent sulfury and meaty odors and flavors, particularly when evaluated at 0.10% in propylene glycol . The compound's key physical properties include a specific gravity of 1.073-1.083 at 20°C, a refractive index of 1.468-1.472 at 20°C, and a boiling point of 262°C at 760 mm Hg . It has an estimated water solubility of 4300 mg/L at 25°C and is also soluble in alcohol . With a molecular formula of C8H14O3S and a molecular weight of 190.26 g/mol, it belongs to the class of organic compounds known as fatty acid esters . From a regulatory and safety perspective, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that this flavoring agent raises "No safety concern at current levels of intake when used as a flavouring agent" . It is essential to note that this product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or human consumption purposes. Proper handling procedures should be followed, including storage in a cool, well-ventilated area, and researchers should refer to the Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3S B561407 Ethyl 4-(acetylthio)butyrate CAS No. 104228-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104228-51-5

Molecular Formula

C8H14O3S

Molecular Weight

190.257

IUPAC Name

ethyl 4-acetylsulfanylbutanoate

InChI

InChI=1S/C8H14O3S/c1-3-11-8(10)5-4-6-12-7(2)9/h3-6H2,1-2H3

InChI Key

AKUUBUQNHOTPHG-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCSC(=O)C

Synonyms

ETHYL4-(ACETYLTHIO)BUTYRATE

Origin of Product

United States

Reactivity and Reaction Mechanisms of Ethyl 4 Acetylthio Butyrate

Reactivity of the Ester Moiety

The ethyl ester portion of the molecule, specifically the ethyl butanoate fragment, undergoes reactions typical of carboxylic acid esters, primarily involving nucleophilic attack at the carbonyl carbon.

Hydrolysis Kinetics and Mechanism

The hydrolysis of the ester functional group involves the cleavage of the acyl-oxygen bond by water. This reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the reaction is the reverse of Fischer esterification. The carbonyl oxygen is first protonated by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. After a series of proton transfers, an alcohol (ethanol) is eliminated, and subsequent deprotonation yields butanoic acid and regenerates the acid catalyst. The reaction is reversible and must be driven to completion, typically by using a large excess of water. libretexts.orglibretexts.org

Base-catalyzed hydrolysis, known as saponification, is an irreversible process that goes to completion. libretexts.org A hydroxide (B78521) ion, acting as a nucleophile, attacks the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion as the leaving group. The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (sodium butanoate, if NaOH is used) and ethanol (B145695). pearson.com Because the final deprotonation step is essentially irreversible, the reaction is driven to completion.

While specific kinetic data for Ethyl 4-(acetylthio)butyrate is not extensively documented, the kinetics can be inferred from studies on similar esters like ethyl butyrate (B1204436). The hydrolysis rates are influenced by factors such as pH, temperature, and the structure of the ester. acs.orgias.ac.in

Table 1: Summary of Ester Hydrolysis Reactions
Reaction TypeCatalystGeneral ConditionsProductsMechanism
Acid-Catalyzed HydrolysisStrong Acid (e.g., H₂SO₄, HCl)Heat with excess water4-(Acetylthio)butanoic acid + EthanolReversible nucleophilic acyl substitution
Base-Catalyzed Hydrolysis (Saponification)Strong Base (e.g., NaOH, KOH)Aqueous solution, heat4-(Acetylthio)butanoate salt + EthanolIrreversible nucleophilic acyl substitution

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This reaction is also catalyzed by either an acid or a base. In the context of this compound, the ethyl group can be replaced by a different alkyl group from a reactant alcohol.

The mechanism is analogous to hydrolysis. In acid-catalyzed transesterification, the carbonyl is protonated, followed by nucleophilic attack from the new alcohol. libretexts.orgbyjus.com In base-catalyzed transesterification, the nucleophile is an alkoxide, generated by deprotonating the new alcohol with a base. byjus.com The reaction is an equilibrium process, and to favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it forms. libretexts.orgwikipedia.org

Table 2: Summary of Ester Transesterification
CatalystReactantGeneral ConditionsProduct Example (with Methanol)
Acid (e.g., H₂SO₄)Alcohol (R'-OH)Excess R'-OH as solvent, heatMthis compound + Ethanol
Base (e.g., NaOR')Alcohol (R'-OH)Use of alkoxide NaOR' in R'-OHMthis compound + Ethanol

Reactivity of the Thioester Moiety

The thioester group (-SCOCH₃) is generally more reactive than the ethyl ester group. libretexts.orglibretexts.org The carbonyl carbon of the thioester is more electrophilic, making it a more favorable target for nucleophiles. stackexchange.comstackexchange.com

Cleavage Reactions of the Thioester Bond

The most common cleavage reaction for the thioester is hydrolysis, which breaks the thioester bond to yield a thiol and a carboxylic acid. wikipedia.org This reaction can also be catalyzed by acid or base, following a nucleophilic acyl substitution mechanism similar to that of esters. pearson.comfiveable.me

In the context of this compound, hydrolysis of the thioester moiety would cleave the bond between the butyrate chain and the sulfur atom, yielding ethyl 4-mercaptobutyrate and acetic acid. However, given the higher reactivity of the thioester, selective hydrolysis can be challenging. Computational studies have shown that for some molecules containing both ester and thioester functionalities, hydrolysis may preferentially occur at the ester linkage depending on the specific structure and conditions. sciengine.com In biological systems, enzymes called thioesterases specifically catalyze the hydrolysis of thioester bonds. fiveable.me

Table 3: Summary of Thioester Hydrolysis
Reaction TypeCatalystGeneral ConditionsProducts
HydrolysisAcid or BaseAqueous solutionEthyl 4-mercaptobutyrate + Acetic acid

Nucleophilic Attack at the Thioester Carbonyl

The carbonyl carbon of a thioester is a potent electrophile, more so than the carbonyl carbon of an ester. libretexts.orgalmerja.com This enhanced reactivity is due to the less effective resonance stabilization from the sulfur atom and the superior leaving group ability of the thiolate anion. libretexts.orgstackexchange.comstackexchange.com

Consequently, nucleophilic attack is generally favored at the thioester carbonyl over the ester carbonyl. Computational studies have shown that while thioesters and esters have similar reactivity towards hard nucleophiles like hydroxide, thioesters are significantly more reactive towards softer nucleophiles like amines and carbanions. nih.gov This differential reactivity allows for chemoselective reactions where a nucleophile can react preferentially with the thioester group while leaving the ester group intact, under carefully controlled conditions. For instance, aminolysis (reaction with an amine) would be expected to occur preferentially at the thioester position to form an amide.

Table 4: Nucleophilic Attack at the Thioester Carbonyl
NucleophileGeneral ConditionsExpected Major ProductComment
Amine (R-NH₂)Anhydrous solventEthyl 4-(N-acetylamino)butyratePreferential attack at the more reactive thioester carbonyl.
Thiolate (R-S⁻)Anhydrous solventTransthioesterification productExchange of the thio-acyl group.

Reactivity of the Thioether Linkage

The sulfur atom in the acetylthio group of this compound behaves as a soft nucleophile, which is characteristic of thioethers. This nucleophilicity is central to its reactivity, particularly in oxidation and alkylation reactions.

Oxidation Reactions

The sulfur center of this compound is susceptible to oxidation. This reactivity is a general feature of thioethers and thioesters, which can be oxidized to form sulfoxides and subsequently sulfones. inchem.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) predicts that the metabolic fate of this compound likely involves the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone. inchem.org

The oxidation process can be controlled to yield specific products by selecting appropriate oxidizing agents and reaction conditions. organic-chemistry.orgorganic-chemistry.org Mild oxidants tend to produce the sulfoxide, whereas stronger oxidants or an excess of the oxidizing agent will typically lead to the sulfone.

Table 1: Expected Oxidation Products of this compound

Starting MaterialOxidizing AgentExpected ProductProduct Class
This compoundMild (e.g., H₂O₂, NaIO₄)Ethyl 4-(acetylsulfinyl)butyrateSulfoxide
This compoundStrong (e.g., excess m-CPBA, KMnO₄)Ethyl 4-(acetylsulfonyl)butyrateSulfone

Common oxidizing agents used for the conversion of thioethers to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃). organic-chemistry.orgorganic-chemistry.org The mechanism of oxidation can vary, with some pathways involving radical intermediates, particularly in reactions initiated by hydroxyl radicals. acs.org

Alkylation Reactions

The nucleophilic sulfur atom of the thioether linkage can react with electrophiles, most notably alkyl halides, in a process known as S-alkylation. wikipedia.org This reaction results in the formation of a tertiary sulfonium (B1226848) salt.

This transformation is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. youtube.com The sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. youtube.com

Reaction Scheme for S-Alkylation: R-X + this compound → [R-S⁺(COCH₃)-(CH₂)₃COOEt] X⁻ (where R is an alkyl group and X is a halide)

The reactivity in these S_N2 reactions is dependent on the nature of the alkylating agent. Primary alkyl halides are generally the most effective substrates, as steric hindrance can impede the reaction with secondary and tertiary halides. libretexts.org The product of this reaction is a sulfonium salt, a species with a positively charged sulfur atom.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not extensively documented, the pathways of its key reactions can be elucidated by examining the well-established mechanisms for its functional groups. The hydrolysis of the ester and thioester linkages is a fundamental transformation for this molecule.

Reaction Pathway Elucidation

The hydrolysis of this compound, which involves the cleavage of its ester or thioester bonds by water, can be catalyzed by either acid or base. libretexts.orglumenlearning.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. pearson.comchemguide.co.uk

Protonation: The carbonyl oxygen of either the ethyl ester or the thioester is protonated by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. pearson.comchemguide.co.uk

Proton Transfer: A proton is transferred from the attacking water molecule to the leaving group (either the ethoxy or the acetylthio group).

Elimination: The protonated leaving group (ethanol or thioacetic acid) is eliminated.

Deprotonation: The final product, a carboxylic acid, is formed upon deprotonation of the carbonyl oxygen. pearson.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., NaOH), hydrolysis occurs via a different pathway, which is irreversible and goes to completion. libretexts.orgepa.gov

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester or thioester. epa.gov

Elimination: The alkoxy (⁻OCH₂CH₃) or thiolate (⁻SCOCH₃) group is expelled as the leaving group.

Acid-Base Reaction: An acid-base reaction occurs between the leaving group and the newly formed carboxylic acid, resulting in a carboxylate salt and either an alcohol (ethanol) or a thiol (thioacetic acid). libretexts.org

Due to the greater reactivity of thioesters compared to oxygen esters, the thioester linkage is generally more susceptible to hydrolysis. gonzaga.edu

Intermediate Identification and Characterization

The key to understanding the reaction pathways of this compound is the identification of transient species, or intermediates, that are formed during the reaction.

Tetrahedral Intermediate in Hydrolysis: In both acid- and base-catalyzed hydrolysis, the central, rate-determining step involves the formation of a tetrahedral intermediate . pearson.comgonzaga.edu

Formation: This intermediate is formed when the nucleophile (water in acid catalysis, hydroxide ion in base catalysis) attacks the carbonyl carbon. This breaks the C=O pi bond, and the carbon atom changes from sp² to sp³ hybridization, resulting in a tetrahedral geometry.

Characterization: The tetrahedral intermediate is typically a high-energy, short-lived species. In acid-catalyzed hydrolysis, the intermediate is neutral after a proton transfer, while in base-catalyzed hydrolysis, it carries a negative charge on the oxygen atom (an alkoxide). The collapse of this intermediate, by reforming the carbonyl double bond and expelling the leaving group, drives the reaction forward. chemguide.co.uk

While direct spectroscopic observation of this intermediate for this compound is not documented, its existence is a cornerstone of the universally accepted mechanism for nucleophilic acyl substitution reactions. gonzaga.edunih.gov In some biological systems involving thioester reactions, acyl-enzyme intermediates have been identified, where the acyl group of the thioester is temporarily transferred to an amino acid residue of an enzyme, such as histidine or cysteine. nih.gov

Applications of Ethyl 4 Acetylthio Butyrate in Chemical Science and Technology

Utilization as a Synthetic Building Block

The reactivity of the thioester and ester functional groups in Ethyl 4-(acetylthio)butyrate makes it a valuable intermediate in the synthesis of more complex molecules.

Precursor in Organic Synthesis

This compound can serve as a starting material for the synthesis of various organic compounds. The thioacetate (B1230152) group can be selectively hydrolyzed to reveal a thiol, a highly reactive functional group that can participate in numerous chemical transformations. This makes the compound a useful precursor for introducing a mercaptobutyrate moiety into a target molecule.

For instance, the synthesis of certain heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals, can potentially utilize intermediates derived from this compound. The presence of both an ester and a protected thiol allows for sequential reactions, adding to its versatility as a building block.

Scaffold for Complex Molecule Construction

A molecular scaffold is a core structure upon which a larger, more complex molecule is built. The butyrate (B1204436) backbone of this compound, with its functional handles at both ends, presents a simple yet effective scaffold. The ester can be modified through reactions such as hydrolysis, amidation, or transesterification, while the thioacetate can be deprotected to the thiol for further functionalization. This dual reactivity allows for the systematic construction of molecules with desired properties.

While specific, extensively documented examples of its use as a scaffold in the synthesis of highly complex natural products or pharmaceuticals are not widely reported in publicly available literature, its structural motifs are found in various biologically active molecules. This suggests its potential as a foundational element in the design and synthesis of new chemical entities.

Role in Polymer Chemistry and Materials Science

The presence of a reactive thiol group (after deprotection) and an ester functionality suggests that this compound could play a role in the development of new polymers and the modification of existing ones.

Monomer for Polymerization Studies

While not a conventional monomer for large-scale commodity plastics, this compound's structure lends itself to specialized polymerization techniques. The deprotected thiol can participate in thiol-ene "click" chemistry, a highly efficient and specific reaction for polymer synthesis. This could allow for the creation of thioether-containing polymers with unique properties.

Furthermore, the ester group could potentially be involved in ring-opening polymerization after conversion to a cyclic lactone, although this is a more complex synthetic route. Research into its copolymerization with other monomers could lead to the development of functional polymers with tailored characteristics.

Modifier for Polymeric Materials

The introduction of specific functional groups to the surface of polymers can dramatically alter their properties, such as adhesion, wettability, and biocompatibility. This compound, or its derivatives, could be used to modify the surface of existing polymers. The thiol group can be grafted onto polymer backbones containing suitable reactive sites, thereby introducing the butyrate functionality.

This surface modification could be employed to enhance the performance of materials in various applications, from biomedical devices to advanced coatings. The thioester itself might also be used to influence the bulk properties of some polymer systems, acting as a plasticizer or a processing aid, though this application is less documented.

Industrial Chemical Applications

Beyond the laboratory, this compound has found a niche in specific industrial applications, primarily driven by its sensory characteristics.

The most well-documented industrial application of this compound is as a flavoring agent in the food industry. It is known to impart savory and meaty notes to food products. Its use is regulated by food safety authorities, and it has been evaluated for safety by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). ajchem-a.com

Function as a Surfactant

This compound is identified for its industrial application as a surfactant. foodb.ca This function is derived from its molecular structure, which possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) components. The ester and thioester groups provide polarity, acting as the hydrophilic head, while the hydrocarbon backbone (the butyrate chain) serves as the hydrophobic tail.

This amphiphilic nature allows the molecules to align at interfaces between different phases, such as air-water or oil-water, reducing the surface tension. While it is classified as a surfactant, detailed research studies quantifying its specific performance metrics, such as critical micelle concentration (CMC), are not extensively documented in publicly available literature.

Application as an Emulsifier

Consistent with its role as a surfactant, this compound is also applied as an emulsifier. foodb.ca Emulsifiers are critical for stabilizing mixtures of immiscible liquids, for instance, oil and water, by preventing them from separating.

The mechanism involves the compound's molecules migrating to the oil-water interface. The hydrophobic tail orients itself into the oil phase, while the hydrophilic head remains in the water phase. This action forms a protective barrier around the dispersed droplets, reducing interfacial tension and leading to the formation of a stable emulsion. Its classification as a fatty acid ester is typical for compounds used as emulsifying agents in various industrial processes. foodb.cahmdb.ca

Role as a Chemical Precursor in Flavor Science (Focus on Chemical Transformations)

This compound is recognized as a significant flavoring agent, prized for its savory and meaty notes. nih.govfemaflavor.org Its primary role in flavor science is often as a precursor, where it undergoes chemical transformations during food processing or preparation to release potent aroma compounds. The key to this function is the reactivity of its thioester bond. Thioesters are known to be susceptible to hydrolysis, which breaks the molecule down into smaller, often more volatile and odorous, components.

Elucidation of Formation Pathways of Flavor Compounds

The principal pathway for the generation of flavor from this compound is through hydrolysis. The thioester linkage is the most probable site of initial cleavage in the presence of water, particularly with changes in pH or temperature common in cooking.

This reaction leads to the formation of a thiol and a carboxylic acid, as shown in the reaction below:

Hydrolysis Reaction:

this compound + H₂O → Ethyl 4-mercaptobutyrate + Acetic Acid

Chemical Reactions Leading to Aromatic Species

The term "aromatic species" in this context refers to volatile compounds that contribute to aroma. The initial hydrolysis product, Ethyl 4-mercaptobutyrate, is highly reactive and can participate in subsequent reactions to generate a wider array of flavor notes.

Key secondary reactions include:

Oxidation: Thiols are readily oxidized to form disulfides. Two molecules of Ethyl 4-mercaptobutyrate can react to form Diethyl 4,4'-disulfanediyldibutanoate . Disulfides are known for their strong, often onion- or garlic-like aromas, which can add complexity to the initial meaty scent.

Interaction with other food components: Thiols can react with other molecules present in a food system, such as aldehydes generated from the Maillard reaction, to form various sulfur-containing heterocyclic compounds. These compounds are often extremely potent aroma contributors, even at very low concentrations.

The transformation of this compound into these secondary products demonstrates its role as a precursor that initiates a cascade of flavor-generating reactions, which is a common characteristic for many sulfur-containing flavor compounds used in the food industry. acs.orgmdpi.com

Precursor / IntermediateReaction TypeResulting Compound(s)Aroma Contribution
This compound HydrolysisEthyl 4-mercaptobutyrate, Acetic AcidSulfurous, Meaty
Ethyl 4-mercaptobutyrate OxidationDiethyl 4,4'-disulfanediyldibutanoateOnion, Garlic, Sulfurous

Advanced Analytical Methodologies for Characterization and Detection of Ethyl 4 Acetylthio Butyrate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of Ethyl 4-(acetylthio)butyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. nih.gov

¹H NMR Spectroscopy : In the proton NMR spectrum, distinct signals corresponding to the different protons in the molecule are observed. The ethyl group protons typically appear as a triplet and a quartet. The methylene (B1212753) protons of the butyrate (B1204436) chain resonate at specific chemical shifts, and the acetyl protons present as a singlet.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum complements the proton NMR data by providing signals for each unique carbon atom in the molecule. nih.gov The carbonyl carbons of the ester and thioester groups, the carbons of the ethyl group, and the carbons of the butyrate chain all have characteristic chemical shifts. nih.gov

¹³C NMR Spectral Data
Instrument Bruker WH-90
Source Wiley-VCH GmbH
Data obtained from PubChem. nih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in this compound. nih.govfao.org The spectrum exhibits characteristic absorption bands corresponding to the C=O stretching vibrations of the ester and thioester groups, as well as C-O and C-S stretching vibrations.

A study on a related compound, ethyl 4-acetoxybutyrate, utilized a Digilab FTS-20E infrared instrument with an SE-54 capillary column for GC-IR analysis, maintaining a light tube temperature of 200°C. google.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. nih.govfao.org The mass spectrum typically shows the molecular ion peak and various fragment ions resulting from the cleavage of specific bonds within the molecule. libretexts.org

Tandem Mass Spectrometry (MS/MS) provides even more detailed structural information by fragmenting a selected ion from the initial MS analysis and analyzing the resulting daughter ions. uni.lu This technique is particularly useful for distinguishing between isomers and elucidating complex fragmentation pathways.

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated using CCSbase, providing additional data for its characterization. uni.lu

Predicted Collision Cross Section (CCS) Data
Adduct m/z Predicted CCS (Ų)
[M+H]⁺191.07364141.9
[M+Na]⁺213.05558148.3
[M-H]⁻189.05908142.2
[M+NH₄]⁺208.10018162.1
[M+K]⁺229.02952147.6
[M+H-H₂O]⁺173.06362136.6
[M+HCOO]⁻235.06456158.7
[M+CH₃COO]⁻249.08021181.5
Data obtained from PubChemLite. uni.lu

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used and highly effective method for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The compound is separated from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. The retention time of this compound is a key parameter for its identification.

Various GC columns and conditions can be employed for the analysis. For example, in the analysis of wine volatiles, a Varian 3900 gas chromatograph with a 60 m × 0.25 mm i.d. × 0.25 μm d.f. Rtx-WAX column has been used. mdpi.com The oven temperature program and carrier gas flow rate are optimized to achieve good separation. mdpi.com In another application for analyzing Huangjiu, a comprehensive two-dimensional GC system with specific temperature programming and a high scanning frequency mass spectrometer was utilized. nih.gov

Compound Retention Time (min) Context
Ethyl acetate9.56Beer analysis on a column separating by boiling point
Ethyl butyrate16.23Beer analysis on a column separating by boiling point
Data obtained from a study on beer components. chegg.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, though its application to highly volatile compounds like this compound is less common than Gas Chromatography (GC). The primary challenges for HPLC in analyzing such volatiles include lower sensitivity, resolution, and selectivity when using standard detectors like UV-Vis. researchgate.net However, for non-volatile sulfur compounds or when derivatization is employed, HPLC becomes a highly effective tool. unibo.it

Reversed-Phase HPLC (RP-HPLC) is one of the most utilized modes. When analyzing sulfur-containing compounds, derivatization is often a prerequisite to enhance detection. unibo.it For instance, a common strategy for thiols and sulfides involves derivatization with reagents like monobromobimane (B13751) (MBB), which renders the analytes fluorescent, allowing for highly sensitive detection by a fluorescence detector (FLD). unibo.itmdpi.com An analytical protocol using MBB derivatization coupled with RP-HPLC has been developed and validated for quantifying hydrogen sulfide (B99878) (H2S) species in biological matrices, demonstrating high sensitivity with a limit of detection (LOD) of 0.5 µM. unibo.itmdpi.com

A typical HPLC setup for analyzing derivatized sulfur compounds would involve:

Column: A C18 reversed-phase column.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detector: A Fluorescence Detector (FLD) set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent. Alternatively, a mass spectrometer (MS) can be coupled with HPLC (LC-MS) for definitive identification and quantification. mdpi.com

While direct HPLC analysis of this compound is not extensively documented, the methodologies applied to other thio-compounds suggest that a derivatization approach targeting the thioester functional group, followed by RP-HPLC-FLD or LC-MS, would be a viable analytical strategy.

Solid-Phase Extraction (SPE) Coupled Techniques

Solid-Phase Extraction (SPE) is a crucial sample preparation and pre-concentration technique used to isolate analytes from complex matrices, reduce interference, and enhance analytical sensitivity. researchgate.netchromatographyonline.com For a compound like this compound, which may be present at trace levels in food or environmental samples, SPE is an essential step prior to chromatographic analysis. researchgate.net

SPE can be coupled with various analytical instruments, most commonly GC-MS or HPLC. The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent is critical and depends on the analyte's and matrix's properties. For a moderately polar compound like this compound, reversed-phase sorbents such as C18 are often effective. chromatographyonline.com

Workflow for SPE-GC-MS/MS:

Sample Loading: The sample is passed through the SPE cartridge.

Washing: The cartridge is washed with a solvent that removes interfering compounds but retains the analyte.

Elution: The analyte of interest, this compound, is eluted from the cartridge using a small volume of a strong organic solvent.

Analysis: The eluate is then concentrated and injected into a GC-MS/MS system for separation and detection.

Researchers have successfully used SPE for the isolation of various volatile and semi-volatile compounds. For example, a method for determining volatile carbonyl compounds (VCCs) in wine utilized on-cartridge derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) on an SPE cartridge, followed by GC-MS/MS analysis. mdpi.com This combination of SPE for cleanup and concentration with a subsequent derivatization step is a powerful strategy for analyzing reactive, low-concentration analytes. mdpi.com

Headspace Analysis Techniques (e.g., HS-SPME-GC-MS/MS)

Headspace (HS) analysis is the preferred method for volatile compounds like this compound, as it samples the vapor phase in equilibrium with a solid or liquid sample, thereby avoiding the injection of non-volatile matrix components into the chromatograph. nih.gov Headspace-Solid Phase Microextraction (HS-SPME) is a modern, solvent-free evolution of this technique that integrates sampling, extraction, and concentration into a single step. When coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), it provides a highly sensitive and selective method for quantification. acs.org

The HS-SPME process involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes partition onto the fiber, which is then retracted and inserted directly into the hot injector of a GC, where the analytes are desorbed for analysis. nih.gov

The efficiency of HS-SPME is dependent on several factors that must be optimized for each analyte and matrix. nih.gov

Table 1: Key Optimization Parameters for HS-SPME Analysis

Parameter Description Typical Range/Options for Volatiles Rationale
Fiber Coating The type of polymer coated on the fiber determines its selectivity. PDMS, PDMS/DVB, CAR/PDMS The choice depends on the analyte's polarity and volatility. Carboxen/Polydimethylsiloxane (CAR/PDMS) is often effective for a broad range of volatile compounds.
Extraction Temperature Affects the vapor pressure of the analyte and the partitioning equilibrium. 30 - 60 °C Higher temperatures increase volatility but can decrease the partitioning coefficient to the fiber and may cause thermal degradation. nih.gov
Extraction Time The duration the fiber is exposed to the headspace. 15 - 60 min Sufficient time is needed to reach or approach equilibrium, maximizing sensitivity. nih.gov
Sample Volume The amount of sample in the headspace vial. 1 - 10 mL Affects the headspace volume and analyte concentration in the gas phase. nih.gov

| Agitation | Stirring or shaking the sample during extraction. | 250 - 500 rpm | Facilitates the mass transfer of the analyte from the sample matrix to the headspace. acs.org |

A fully automated HS-SPME-GC-MS/MS method has been developed for the analysis of 44 volatile carbonyl compounds in wine, demonstrating excellent linearity and low limits of quantification (LOQs), well below the relevant perception thresholds. acs.org A similar approach would be highly suitable for the trace analysis of this compound.

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. gcms.czjfda-online.com For GC analysis, the goals are typically to increase volatility and thermal stability, while for both GC and HPLC, derivatization can significantly improve chromatographic separation and detector response. mdpi.comgcms.cz Given the thioester and carbonyl functionalities within this compound, derivatization is a key strategy for enhancing its detectability. mdpi.com

Reactions for Functional Group Modification (e.g., Carbonyl Derivatization)

The functional groups in this compound, primarily the ester and the thioester (a type of carbonyl group), are targets for derivatization.

Acylation: This reaction targets active hydrogens, such as those in thiol (-SH) groups. researchgate.net While this compound itself does not have a free thiol, its hydrolysis or reaction could yield a thiol-containing intermediate that could be acylated to form a stable, volatile derivative. gcms.cz

Carbonyl Derivatization: This is a highly effective strategy. The carbonyl group of the thioester can react with specific reagents. A widely used method for carbonyls involves reaction with hydroxylamine derivatives to form oximes. mdpi.comchromatographyonline.com O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a particularly effective reagent. mdpi.comacs.org It reacts with carbonyls to form PFB-oximes, which are highly responsive to electron capture detection (ECD) and can be readily analyzed by GC-MS. mdpi.comresearchgate.net The reaction improves extraction efficiency for less volatile carbonyls and enhances sensitivity. mdpi.com

Table 2: Common Derivatization Reactions for Functional Groups Relevant to this compound

Functional Group Reagent Derivative Formed Analytical Advantage
Carbonyl (Thioester) O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) PFB-Oxime Enhanced volatility and high response in GC-MS and GC-ECD. mdpi.comresearchgate.net
Thiol (-SH) (if formed via hydrolysis) N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) Silyl Ether Increased stability and volatility for GC analysis. chromatographyonline.com

Optimization of Derivatization Protocols

To ensure a quantitative and reproducible analysis, the derivatization reaction itself must be optimized. Incomplete reactions can lead to inaccurate results and complex chromatograms. researchgate.net

Key parameters for optimization include:

Reagent Concentration: A sufficient excess of the derivatizing reagent is needed to drive the reaction to completion. Studies on carbonyl derivatization with PFBHA have used concentrations around 40 g/L. acs.org

Reaction Temperature: Temperature influences the reaction rate. For PFBHA derivatization of carbonyls, temperatures are often optimized in the range of 40-50 °C. mdpi.comacs.org For sulfur species with monobromobimane, increasing the temperature from room temperature was found to increase the reaction yield. mdpi.com

Reaction Time: The time required to achieve maximum derivative yield must be determined. This can range from minutes to hours depending on the analyte and reagent. PFBHA derivatization of carbonyls often proceeds for 30-90 minutes. mdpi.comacs.org

pH/Catalyst: The pH of the reaction medium is critical. Many derivatization reactions require specific pH conditions or the presence of a catalyst to proceed efficiently. gcms.cz

A study optimizing the derivatization of H2S with monobromobimane (MBB) highlighted the importance of optimizing MBB concentration and temperature to improve method sensitivity and reliability for measurements in biological matrices. mdpi.com Similarly, a fully automated method for VCCs in wine optimized the derivatization step by controlling the temperature (45 °C) and allowing the reaction to proceed in a heated stirrer before HS-SPME extraction. acs.org These examples underscore the necessity of protocol optimization for robust and accurate analysis.

Biochemical and Biological Studies Involving Ethyl 4 Acetylthio Butyrate

Investigations into Metabolic Pathways

Direct research on the metabolic fate of Ethyl 4-(acetylthio)butyrate is limited. However, upon enzymatic hydrolysis, the compound would release ethanol (B145695), butyric acid, and acetic acid (from the thioester moiety). The metabolic roles of these components, particularly butyrate (B1204436), are well-documented. Therefore, the metabolic significance of this compound is likely linked to the biological activities of butyrate.

While no studies directly link this compound to lipid transport, its hydrolysis product, butyrate, has been shown to influence this process. Research using human Caco-2 cells, a model for the intestinal barrier, demonstrated that butyrate can impair the assembly and secretion of triglyceride-rich lipoproteins. nih.gov Specifically, butyrate treatment led to a decrease in the expression of microsomal triglyceride transfer protein (MTP), a key protein for the assembly of apolipoprotein B-containing lipoproteins. nih.gov This resulted in reduced export of cholesteryl esters and triglyceride-rich lipoproteins from the cells. nih.gov These findings suggest that by acting as a source of butyrate, this compound could indirectly modulate lipid transport from the intestine into circulation. nih.gov

The involvement of this compound in lipid metabolism is anticipated due to its classification as a fatty acid ester. nih.govhmdb.ca Its hydrolysis product, butyrate, is a short-chain fatty acid (SCFA) that plays a dual role in lipid metabolism. In studies on liver cells, butyrate has been observed to act as both a regulator of lipid metabolism and a precursor for lipid synthesis. mdpi.com It can influence the balance between fatty acid oxidation and lipogenesis. For instance, in vivo supplementation with butyrate has been associated with an alleviation of hepatic steatosis by promoting fatty acid oxidation and reducing fat synthesis. mdpi.com

As a derivative of butyric acid, this compound is directly connected to fatty acid metabolism. nih.govwikipedia.org Butyrate is a significant energy source, particularly for cells lining the colon (colonocytes), where it is metabolized via mitochondrial beta-oxidation to produce ATP. wikipedia.org The metabolic pathways for butyrate are well-established, beginning with its activation to butyryl-CoA, which then enters the fatty acid oxidation spiral. wikipedia.org Studies on dairy cattle have also shown that increased concentrations of butyrate in the rumen provide precursors for milk fat synthesis, highlighting its role as a building block in lipid synthesis. mdpi.com Therefore, the catabolism of this compound would be expected to yield butyrate that enters these central fatty acid metabolic pathways.

Involvement in Lipid Metabolism

Enzymatic Transformations and Biocatalysis

The ester and thioester bonds within this compound make it a potential substrate for various hydrolytic enzymes. Biocatalytic studies often utilize esters for synthesis and transformation reactions.

There is a lack of studies that specifically detail the substrate specificity of esterases and lipases for this compound. However, extensive research on analogous compounds strongly suggests its potential as a substrate. Esterases and lipases (EC 3.1.1.3) are well-known to hydrolyze a wide range of esters. nih.govchemicalpapers.com

Ethyl butyrate, which is structurally similar to this compound but lacks the acetylthio group, is a commonly used substrate to determine the activity of these enzymes. nih.govmdpi.com For example, lipases from Candida antarctica and esterases from pig liver have been shown to efficiently hydrolyze ethyl butyrate. nih.govmdpi.com Similarly, p-nitrophenyl butyrate is another standard substrate used to characterize the activity of newly discovered esterases, such as the hormone-sensitive lipase (B570770) (HSL) family IV esterase from Pseudomonas sp. D01. mdpi.com

Furthermore, an esterase from Pseudomonas putida has been reported to catalyze the stereoselective hydrolysis of the ethyl ester of 3-(acetylthio)-2-methylpropionic acid, a compound that also contains both an ethyl ester and an acetylthio group. researchgate.net This provides strong evidence that enzymes of this class can recognize and act upon molecules with this combination of functional groups. The table below summarizes findings on related substrates.

Enzyme ClassSpecific Enzyme ExampleRelated Substrate(s)Source OrganismResearch Finding
Lipase Lipase A (CALA) & B (CALB)Ethyl butyrateCandida antarcticaCatalyzes the synthesis of ethyl butyrate, demonstrating interaction with the substrate. mdpi.comnih.gov
Esterase Pig Liver EsteraseEthyl butyrateSus scrofa (Pig)Demonstrates hydrolytic activity towards ethyl butyrate. nih.gov
Esterase HSL Family IV Esterase (EstD04)p-Nitrophenyl butyratePseudomonas sp. D01Shows high catalytic efficiency for the hydrolysis of the butyrate ester. mdpi.com
Esterase PpESTEthyl 3-(acetylthio)-2-methylpropionatePseudomonas putidaCatalyzes the stereoselective hydrolysis of this thio-containing ester. researchgate.net

Currently, there are no specific research articles available that investigate the bioreduction or biooxidation of this compound.

Bioreduction reactions, often employing ketoreductases or whole-cell systems like baker's yeast (Saccharomyces cerevisiae), are commonly used to convert keto-esters into their corresponding chiral hydroxy-esters. For example, the bioreduction of ethyl pyruvate (B1213749) and ethyl 3-bromo-2-oxopropanoate has been successfully demonstrated. abap.co.in Given the presence of a carbonyl group in the acetyl moiety of this compound, it could theoretically be a target for such enzymatic reduction, although this has not been experimentally verified.

Biooxidation of esters can be achieved by enzymes such as Baeyer-Villiger monooxygenases (BVMOs), which catalyze the oxidation of ketones to esters. acs.org While these enzymes are powerful biocatalysts, their action on a thioester-containing compound like this compound has not been reported in the reviewed literature.

Substrate Specificity of Esterases and Lipases

Interactions with Biological Macromolecules

The biological activity of this compound is primarily understood through its role as a prodrug. Its interactions with biological macromolecules are characterized by a two-step process: initial enzymatic processing followed by the interaction of its active metabolite with specific protein targets.

Enzyme Binding Studies

The principal interaction of this compound with enzymes involves its function as a substrate for hydrolytic enzymes rather than as a direct inhibitor of a specific biological target. This enzymatic cleavage is essential for the release of the biologically active molecule, butyrate.

The enzymes responsible for this biotransformation are carboxylesterases (EC 3.1.1.1), a broad class of enzymes that catalyze the hydrolysis of carboxylic esters. mdpi.com Lipases and esterases are known to hydrolyze water-soluble esters. mdpi.com Standard enzymatic assays for esterase activity frequently use ethyl butyrate as a substrate, which is structurally similar to this compound. In this process, the esterase catalyzes the cleavage of the ester bond, yielding butyric acid and ethanol.

For this compound, the enzymatic reaction proceeds similarly. Esterases hydrolyze the ethyl ester bond, releasing butyrate and ethanol, as well as a thioacetate (B1230152) component from the cleavage of the thioester linkage. This enzymatic conversion is the rate-limiting step for the compound's downstream biological effects. Studies on similar compounds, such as the ethyl ester of 3-(acetylthio)-2-methylpropionic acid, have shown that esterases from various sources can catalyze stereoselective hydrolysis. researchgate.net While specific kinetic data for this compound is not extensively detailed in the literature, the general mechanism is well-established for this class of compounds.

SubstrateEnzyme ClassProducts of Hydrolysis
This compoundCarboxylesterases (EC 3.1.1.1)Butyrate, Ethanol, Thioacetate

Protein-Ligand Interactions

Following enzymatic hydrolysis, the released butyrate acts as the primary effector molecule, interacting with specific protein targets to modulate cellular functions. The most well-documented protein-ligand interaction for butyrate is its inhibition of histone deacetylases (HDACs). nih.govmdpi.com

Butyrate is a well-established histone deacetylase inhibitor (HDACi), a class of compounds that interfere with the function of HDAC enzymes. mdpi.comphysiology.org These enzymes are crucial for removing acetyl groups from the lysine (B10760008) residues of histone proteins, leading to a more compact chromatin structure and transcriptional repression. physiology.org

The interaction between butyrate and HDACs has been extensively studied. Butyrate primarily inhibits the activity of Class I and Class IIa HDACs. pnas.org The precise mechanism of inhibition has been a subject of investigation, with some studies characterizing it as noncompetitive, suggesting that butyrate does not bind directly to the active site of the enzyme. physiology.org Conversely, other research, comparing butyrate to the known HDAC inhibitor Trichostatin A, suggests a competitive inhibition mechanism, implying interaction at the enzyme's active site. cdnsciencepub.com

The inhibition of HDAC activity by butyrate leads to the hyperacetylation of histones. nih.gov This epigenetic modification neutralizes the positive charge of lysine residues on histone tails, resulting in a more open chromatin structure. physiology.org This "relaxed" chromatin is more accessible to transcription factors, leading to the altered expression of a subset of genes, estimated to be around 2% of the mammalian genome. nih.gov These genes are often involved in critical cellular processes such as cell cycle arrest, apoptosis, and cellular differentiation. nih.govphysiology.org For instance, the inhibition of HDACs by butyrate can lead to the transcriptional activation of cell cycle inhibitors like p21, which in turn arrests cell proliferation. nih.gov

Ligand (Active Metabolite)Protein TargetType of InteractionBiological Consequence
ButyrateHistone Deacetylases (HDACs) - Class I & IIaEnzyme Inhibition (Competitive/Noncompetitive)Histone hyperacetylation, altered gene expression, cell cycle arrest, apoptosis

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and energy of molecules. These calculations can predict various properties, including molecular geometries, vibrational frequencies, and reaction energetics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been applied to study various aspects of thioester chemistry, providing insights into their reactivity and properties.

Computational studies using DFT have been instrumental in understanding the reactivity of thioesters in comparison to oxoesters in nucleophilic acyl transfer reactions. nih.govacs.org These calculations have successfully reproduced experimental observations, showing that while oxoesters and thioesters have similar reactivity towards hydroxide (B78521), thioesters are significantly more reactive towards amines and carbanion nucleophiles. acs.org Natural Bond Orbital (NBO) analysis, a DFT-based method, has been used to examine electron delocalization in reactants and transition states, revealing that the loss of delocalization energy is much greater for oxoesters in reactions with less reactive nucleophiles. nih.gov

Furthermore, DFT calculations have been used to investigate the thiol-thioester exchange step, which is crucial in processes like native chemical ligation. rhhz.net These studies have shown that the energy barriers for this exchange are influenced by steric hindrance around the carbonyl group and electronic effects such as conjugation. rhhz.net For instance, the free energy barrier for the thiol-thioester exchange is higher for alkyl thioesters compared to aromatic thioesters, which is attributed to the stronger C-S bond in the alkyl variant. rhhz.net DFT has also been employed to study the mechanism of converting esters to thioesters, providing insights into the selective cleavage of C-O bonds and the formation of C-S bonds. rsc.org

In the context of specific molecules, DFT has been used to study the features of compounds containing a thione group, which is related to the thioester functionality. For example, the geometries and electronic properties of 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione and its derivatives have been investigated using the B3LYP functional with a 6-31G** basis set. espublisher.com Such studies provide information on the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and their energy gaps, which are crucial for understanding the molecule's reactivity and potential applications in areas like nonlinear optics. espublisher.com

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have also been applied to study thioester reactivity. These methods, including Hartree-Fock theory, have been used to model reaction networks involving thiols and thioesters, which are relevant in prebiotic chemistry. ulisboa.pt Such calculations help in determining the energy barriers in potential energy surfaces for reactions like thiol-thioester exchange, S to N acyl transfer, and hydrolysis. ulisboa.pt

While ab initio methods can be computationally more demanding than DFT, they provide a fundamental understanding of the electronic interactions governing chemical reactions. For example, they have been used to support the understanding of the greater leaving group ability of a thiolate compared to an alkoxide, a key factor in the differing reactivity of thioesters and oxoesters. acs.org

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They are particularly useful for exploring the conformational landscape and intermolecular interactions of flexible molecules like Ethyl 4-(acetylthio)butyrate.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how its different spatial arrangements, or conformers, influence its properties and biological activity. MD simulations are a powerful tool for this purpose, allowing the exploration of the potential energy surface of a molecule over time. nih.govmdpi.com

For flexible molecules, different force fields, such as GAFF2 and CHARMM36m, can be used in MD simulations to sample various conformations. nih.gov The analysis of these simulations can generate free energy maps based on dihedral angles, revealing the most stable conformers and the energy barriers between them. nih.gov This information is vital as the biological function of a molecule is often linked to a specific conformation.

In the context of similar ethyl esters, computational studies have been used to investigate the conformational landscape. For example, quantum chemical calculations have identified multiple stable conformers for S-ethyl thioacrylate, with the s-cis conformation being more stable than the s-trans form. core.ac.uk These theoretical findings are often validated by comparing predicted spectroscopic properties with experimental data. core.ac.uk

MD simulations are also employed to study how molecules interact with each other and with their environment, such as a solvent or a biological receptor. These interactions, including hydrogen bonds and van der Waals forces, are fundamental to many chemical and biological processes.

Furthermore, computational docking studies, which are often combined with MD simulations, can predict how a molecule like this compound might bind to a protein. For instance, in a study of a related glycoconjugate, potential intermolecular hydrogen bonds between the compound and a protein were identified, and the distance between specific atoms was calculated to understand the binding mode. nih.gov

Conformational Analysis

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental spectra for validation of the theoretical model and interpretation of the experimental data. rsc.org

For instance, theoretical vibrational spectra, often calculated using DFT, can be compared with experimental FTIR and Raman spectra. core.ac.uk This comparison helps in assigning the observed vibrational bands to specific molecular motions and in identifying spectroscopic markers for different conformers. core.ac.uk In the case of S-ethyl thioacrylate, an IR band at approximately 1170 cm⁻¹ was identified as a marker for the s-trans isomer. core.ac.uk Similarly, IR bands sensitive to the conformation of the ethyl group can be used as probes to study conformational equilibria in other S-ethyl thioesters. core.ac.uk

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another area where computational chemistry is valuable. Theoretical calculations can help in assigning the signals in an experimental NMR spectrum and in understanding how the electronic environment of each nucleus is affected by the molecular structure.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry serves as a powerful tool for mapping the intricate pathways of chemical reactions. While specific computational studies exclusively detailing the reaction mechanisms of this compound are not extensively available in public literature, the principles can be applied based on well-understood reactions of similar functional groups, such as esters and thioesters. sciengine.comulisboa.pt The synthesis of this compound, likely involving esterification and thioacetylation steps, can be modeled to understand the energetics and feasibility of different reaction pathways.

Transition state (TS) analysis is fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy barrier. sciengine.commdpi.com For the formation of this compound, key reactions would include the esterification of 4-(acetylthio)butanoic acid with ethanol (B145695) or the transesterification involving a simpler ester.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the geometry of these high-energy transition state structures. researchgate.net For instance, in an acid-catalyzed esterification, the transition state would involve the protonated carboxylic acid being attacked by the alcohol. The analysis would reveal critical bond-forming and bond-breaking distances. Similarly, studying the hydrolysis of the thioester bond would involve modeling the nucleophilic attack of water on the carbonyl carbon, leading to a tetrahedral intermediate, whose formation is the rate-limiting step. sciengine.com

Illustrative Transition State Parameters for a Thioester Reaction

ParameterDescriptionHypothetical Value (Å)
C=O Bond LengthThe length of the carbonyl double bond in the transition state.1.25 - 1.35
C-S Bond LengthThe length of the carbon-sulfur bond being cleaved or formed.1.90 - 2.10
C-Nu Bond LengthThe distance between the carbonyl carbon and the incoming nucleophile (e.g., oxygen from water).1.80 - 2.00

This table illustrates the types of geometric parameters examined during a transition state analysis for a reaction involving a thioester. The values are hypothetical and would be precisely calculated in a computational study.

For this compound, computational studies could compare a one-step (concerted) mechanism versus a multi-step (stepwise) mechanism involving intermediates. sciengine.com For example, a stepwise hydrolysis of the thioester would show energy wells corresponding to the formation of a tetrahedral intermediate. sciengine.com The calculated energy barriers (activation energies) for each step provide quantitative data on reaction rates, indicating which steps are fast and which are rate-limiting. researchgate.net

Hypothetical Energy Profile Data for Thioester Hydrolysis

Reaction SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₂O0.0
Transition State 1 (TS1)Formation of tetrahedral intermediate.+25.1
IntermediateTetrahedral intermediate.+15.5
Transition State 2 (TS2)Collapse of intermediate to products.+23.4
Products4-(acetylthio)butanoic acid + Ethanol-5.0

This table provides a hypothetical energy profile for a stepwise hydrolysis reaction, based on analogous systems found in the literature. sciengine.com The rate-limiting step would be the one with the highest energy barrier, in this case, the formation of the tetrahedral intermediate (TS1).

Transition State Analysis

Application of Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship)

Chemoinformatics and QSAR are powerful in silico tools used to establish relationships between the chemical structure of a compound and its biological activity or physical properties. researchgate.nettandfonline.com For this compound, which is used as a flavoring agent, these methods could be employed to predict its sensory attributes (flavor profile), stability, or potential biological interactions based on its molecular features. numberanalytics.comnih.gov

QSAR models are built upon molecular descriptors—numerical values that encode different aspects of a molecule's structure. frontiersin.org For a molecule like this compound, a wide range of descriptors would be calculated to capture its unique features. These can be categorized as follows:

Constitutional (1D) Descriptors: These describe the basic composition, such as molecular weight, atom counts, and bond counts.

Topological (2D) Descriptors: These reflect the connectivity of atoms, including branching indices and shape profiles, which can relate to how the molecule fits into a biological receptor.

Geometrical (3D) Descriptors: These describe the three-dimensional shape of the molecule, including molecular surface area and volume, which are crucial for interactions.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include HOMO/LUMO energies, partial charges on atoms (e.g., the sulfur or carbonyl oxygen), and dipole moment. These are particularly important for describing reactivity. frontiersin.orgconicet.gov.ar

The presence of both an ester and a thioester group would be captured by specific functional group counts and electronic descriptors related to the sulfur and oxygen atoms.

Relevant Molecular Descriptors for this compound

Descriptor ClassExample DescriptorRelevance to Property
ConstitutionalMolecular WeightVolatility, diffusion
TopologicalWiener IndexMolecular shape and compactness
GeometricalSolvent Accessible Surface Area (SASA)Solubility, interaction with receptors
Quantum-ChemicalPartial Charge on Sulfur AtomNucleophilicity/electrophilicity, reactivity
Quantum-ChemicalLUMO EnergySusceptibility to nucleophilic attack

This table outlines key descriptor types that would be used in a QSAR study of this compound to correlate its structure with its chemical behavior or sensory properties.

Once relevant descriptors are calculated for a series of related compounds (e.g., various thioesters and butyrate (B1204436) esters), a mathematical model can be built to predict a specific property or activity. tandfonline.com This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest or Support Vector Machines. researchgate.netnih.gov

For this compound, a QSAR model could be developed to predict its flavor profile (e.g., meaty, savory, fruity). nih.gov This would involve gathering sensory data for a set of similar flavor compounds, calculating their molecular descriptors, and building a model that links specific structural features to certain flavor notes. Such models can accelerate the discovery of new flavor molecules by allowing for virtual screening of thousands of candidate compounds before undertaking costly and time-consuming synthesis and sensory evaluation. nih.govacs.org

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

The traditional synthesis of esters often relies on Fischer esterification, which may involve harsh conditions and strong acid catalysts. Future research is expected to pivot towards greener, more efficient, and scalable synthetic methodologies for Ethyl 4-(acetylthio)butyrate.

Key areas of development include:

Biocatalytic Synthesis: The use of enzymes, such as lipases, offers a highly selective and environmentally benign alternative to chemical catalysts. Research into the enzymatic synthesis of the related compound ethyl butyrate (B1204436) has shown high conversion rates under mild conditions using immobilized lipases. nih.gov Future studies will likely focus on identifying or engineering specific enzymes that can efficiently catalyze the formation of the thioester bond in this compound.

Flow Chemistry: Continuous flow reactors are emerging as a superior alternative to batch processing for industrial synthesis. This approach offers enhanced safety, better temperature control, and improved yield and purity. Developing a continuous flow process for this compound could significantly streamline its production.

Mild Condition Synthesis: Inspired by methods developed for similar esters, future routes may employ milder catalysts and ambient temperatures. For instance, a patented method for the synthesis of ethyl 4-acetoxybutyrate utilizes a sodium alkoxide catalyst at room temperature, achieving high selectivity and simplifying the operational process. google.com Adapting such strategies could lead to more cost-effective and sustainable production of this compound.

Exploration of New Catalytic Systems

The choice of catalyst is pivotal in defining the efficiency and sustainability of a synthetic route. Research is moving beyond conventional acid catalysts like sulfuric acid towards more sophisticated and reusable systems.

Future exploration in catalysis will likely involve:

Immobilized Enzymes: As an extension of biocatalysis, immobilizing enzymes on solid supports, such as magnetic nanoparticles, enhances their stability, reusability, and ease of separation from the reaction mixture. nih.gov The successful application of immobilized Candida antarctica lipases for ethyl butyrate synthesis serves as a blueprint for developing robust biocatalysts for its thioester analogue. nih.gov

Organometallic Catalysts: Advanced organometallic complexes, such as N-heterocyclic carbene (NHC) ruthenium complexes, are known for their high efficiency in a variety of organic transformations. uliege.be Investigating the potential of these catalysts for thioesterification reactions could open up new, highly efficient synthetic pathways.

Solid Acid Catalysts: To circumvent the issues associated with corrosive and difficult-to-remove liquid acid catalysts, research into solid acid catalysts is gaining traction. These heterogeneous catalysts can be easily filtered out and potentially reused, aligning with the principles of green chemistry.

Advanced Applications in Targeted Synthesis

Beyond its current use as a flavoring agent, the unique structure of this compound, particularly its thioester group, presents opportunities for its use as a versatile intermediate in targeted synthesis.

Emerging applications may include:

Precursor for Bioactive Molecules: The thioester linkage can serve as a chemical handle for constructing more complex molecules. It can be selectively cleaved or transformed, making this compound a valuable building block for synthesizing sulfur-containing pharmaceuticals or agrochemicals.

Bioconjugation and Prodrugs: The acetylthio group can be a masked thiol. Upon hydrolysis, it can release a free thiol for conjugation to biomolecules. Furthermore, the compound itself could be investigated as a prodrug to deliver butyrate, a short-chain fatty acid with known biological activities, to specific tissues or cells. The related compound, ethyl 4-acetoxybutanoate, is already utilized as a reagent in biochemical research. scbt.com

Deeper Understanding of Biochemical Roles and Pathways

Current databases classify this compound within general metabolic pathways like fatty acid and lipid metabolism. hmdb.cafoodb.ca However, a detailed understanding of its specific biochemical interactions, metabolic fate, and biological significance is largely unexplored.

Future research should aim to:

Elucidate Metabolic Fate: Determine the specific enzymes responsible for the hydrolysis of the thioester bond in vivo and identify the resulting metabolites. Understanding how the compound is processed is the first step in uncovering its biological role. Related compounds are known to be involved in sulfur metabolism, which is a likely pathway for this compound as well.

Investigate the Role of Metabolites: Upon hydrolysis, the compound would release ethanol (B145695), acetic acid (from the acetylthio group), and 4-mercaptobutanoic acid (or related products). Butyrate, a structural analogue, is a well-studied short-chain fatty acid with significant roles in gut health and as a histone deacetylase (HDAC) inhibitor. Future studies could investigate whether this compound or its metabolites exhibit similar biological activities.

Explore Cellular Signaling: The compound is predicted to be involved in cell signaling pathways. hmdb.cafoodb.ca Research is needed to validate this and to identify the specific signaling cascades it may modulate, potentially uncovering new therapeutic targets or applications.

Integration of Advanced Analytical and Computational Methods

To achieve the research goals outlined above, the integration of state-of-the-art analytical and computational tools is essential.

Key methodological advancements to be leveraged include:

Advanced Analytical Techniques: High-resolution mass spectrometry (HRMS) coupled with multi-dimensional chromatography (e.g., GCxGC-MS) will be crucial for the sensitive detection and accurate quantification of this compound and its metabolites in complex biological matrices. These techniques are already applied to analyze flavor compounds in food. researchgate.net

Computational Chemistry: Computational methods can provide profound insights into the molecule's properties and interactions.

Density Functional Theory (DFT): DFT calculations can be used to predict spectroscopic properties (e.g., NMR, IR) and to model reaction mechanisms for novel synthetic routes, guiding catalyst design and optimization.

Molecular Dynamics (MD): MD simulations can model the interaction of this compound with biological targets, such as enzyme active sites, to predict binding affinities and understand its mechanism of action at a molecular level. Public databases already provide computationally predicted data, such as collision cross-sections, which are valuable for analytical identification. uni.lu

Q & A

Q. What are the key physicochemical properties of Ethyl 4-(acetylthio)butyrate, and how do they influence its laboratory handling?

this compound (CAS 104228-51-5) is a thioester derivative with a molecular formula of C₈H₁₂O₂S. Key properties include:

  • Solubility : Likely soluble in organic solvents like ethanol, acetone, or dichloromethane, based on analogous thioesters. Avoid aqueous solutions due to hydrolysis risks.
  • Stability : Thioesters are prone to hydrolysis under acidic/basic conditions; store at low temperatures (-20°C) in inert atmospheres.
  • Odor : Sulfur-containing compounds often have strong odors; use fume hoods during handling .
  • Molecular Weight : 172.24 g/mol (calculated from C₈H₁₂O₂S). Confirm purity via NMR or GC-MS before experimental use .

Q. What established synthetic routes are available for this compound, and what parameters critically affect yield?

Synthesis typically involves:

  • Thioesterification : Reacting 4-mercaptobutyric acid with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions.
  • Esterification : Ethanol is introduced to form the ethyl ester. Critical parameters:
  • Reagent Purity : Anhydrous conditions prevent hydrolysis of intermediates.
  • Temperature : Maintain 0–5°C during acetyl chloride addition to control exothermic reactions.
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency. Yields range from 60–75% in optimized protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR spectral data for this compound across studies?

Discrepancies often arise from solvent effects, impurities, or calibration errors. To address this:

  • Standardize Conditions : Use deuterated chloroform (CDCl₃) as a solvent and tetramethylsilane (TMS) as an internal reference.
  • Compare Peaks : The acetyl group (δ 2.35 ppm, singlet) and ethyl ester (δ 1.25 ppm, triplet; δ 4.12 ppm, quartet) should align with literature. Thioester protons (δ 3.1–3.3 ppm) may shift slightly due to sulfur’s electronegativity.
  • Cross-Validate : Use complementary techniques like IR (C=O stretch ~1700 cm⁻¹, S-H absence confirms thioester formation) and high-resolution MS .

Q. Which advanced chromatographic techniques are optimal for quantifying trace impurities in this compound during purity assessments?

  • GC-MS with Derivatization : Derivatize polar impurities (e.g., unreacted 4-mercaptobutyric acid) using BSTFA to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas.
  • HPLC-PDA : A C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water gradient (60:40 to 90:10) detects UV-active impurities at 254 nm.
  • LC-QTOF-MS : Identifies non-volatile impurities (e.g., oxidation products) with high mass accuracy (±2 ppm) .

Q. How does this compound facilitate the study of thioesterase enzymatic activity in biochemical assays?

Thioesters are key intermediates in fatty acid and polyketide biosynthesis. This compound serves as:

  • Substrate Mimic : Its structure mimics natural thioester substrates (e.g., acetyl-CoA).
  • Activity Probes : Hydrolysis by thioesterases releases 4-mercaptobutyrate, detectable via Ellman’s reagent (DTNB) at 412 nm.
  • Kinetic Studies : Vary substrate concentration (0.1–10 mM) to calculate KmK_m and VmaxV_{max}. Include controls with EDTA to rule out non-enzymatic hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of this compound in aqueous buffers?

Contradictions may stem from pH, temperature, or buffer composition differences. Methodological recommendations:

  • pH Control : Thioesters hydrolyze rapidly at pH > 8.0. Use phosphate buffers (pH 7.4) for short-term stability.
  • Temperature : Conduct stability assays at 25°C and 37°C to compare degradation rates.
  • Additives : Include 1 mM DTT to stabilize free thiols and prevent disulfide formation.
  • Quantitative Monitoring : Use LC-MS to track hydrolysis products (e.g., 4-mercaptobutyric acid) over time .

Methodological Tables

Q. Table 1. Optimized Synthetic Protocol for this compound

StepReagents/ConditionsYieldKey Notes
14-Mercaptobutyric acid, acetyl chloride, pyridine, 0°C, 2 h85%Anhydrous conditions critical
2Ethanol, H₂SO₄ (cat.), reflux, 4 h70%Neutralize with NaHCO₃ post-reaction
3Purification via silica gel (hexane:EtOAc 8:2)95% purityConfirm by 1H^1H-NMR

Q. Table 2. Analytical Parameters for GC-MS Purity Assessment

ParameterSpecification
ColumnDB-5MS (30 m × 0.25 mm)
Oven Program50°C (2 min) → 10°C/min → 250°C (5 min)
DetectionEI mode, m/z 172 (M⁺), 130 (base peak)
LOD for Impurities0.1% (w/w)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.